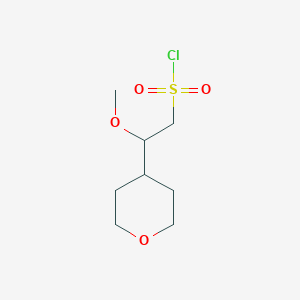
(3-methyloxolan-3-yl)methanesulfonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyloxolan-3-yl)methanesulfonylchloride is an organic compound with the molecular formula C6H11ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The compound is characterized by the presence of a methanesulfonyl group attached to a 3-methyloxolane ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-methyloxolan-3-yl)methanesulfonylchloride typically involves the reaction of (3-methyloxolan-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, controlled temperature settings, and continuous monitoring of reaction parameters.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to (3-methyloxolan-3-yl)methanesulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like dichloromethane or tetrahydrofuran.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate salts.
Reduction: Formation of (3-methyloxolan-3-yl)methanesulfonamide.
Oxidation: Formation of (3-methyloxolan-3-yl)methanesulfonic acid.
科学的研究の応用
(3-Methyloxolan-3-yl)methanesulfonylchloride is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the preparation of sulfonamides and sulfonate esters.
Biology: Used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: Employed in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of (3-methyloxolan-3-yl)methanesulfonylchloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions often proceed via a nucleophilic attack on the sulfur atom, followed by the elimination of chloride ion.
Molecular Targets and Pathways:
Nucleophilic Substitution Pathway: Involves the attack of a nucleophile on the sulfur atom, leading to the formation of a tetrahedral intermediate, which subsequently collapses to release the chloride ion and form the final product.
類似化合物との比較
Methanesulfonylchloride: Lacks the oxolane ring and is a simpler sulfonyl chloride.
(3-Methyloxolan-3-yl)methanesulfonamide: The amide derivative of (3-methyloxolan-3-yl)methanesulfonylchloride.
(3-Methyloxolan-3-yl)methanesulfonic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both the oxolane ring and the sulfonyl chloride group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
(3-methyloxolan-3-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c1-6(2-3-10-4-6)5-11(7,8)9/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIPMOPQFVAWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6599603.png)
![2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B6599635.png)
![4-methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B6599636.png)



![(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B6599676.png)
![2-[4-(dimethylcarbamoyl)phenyl]acetic acid](/img/structure/B6599677.png)
![6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6599680.png)

![6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B6599691.png)
